2-(4-methoxyphenyl)acetaldehyde

Organic synthesis Aldehyde homologation Phenylacetaldehyde preparation

2-(4-Methoxyphenyl)acetaldehyde (4-methoxyphenylacetaldehyde, p-anisylacetaldehyde) is a para-methoxy-substituted phenylacetaldehyde belonging to the aromatic aldehyde class. With molecular formula C₉H₁₀O₂ and molecular weight 150.17 g/mol, it exists as a pale yellow to colourless liquid at room temperature.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 5703-26-4
Cat. No. B1346790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)acetaldehyde
CAS5703-26-4
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC=O
InChIInChI=1S/C9H10O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,7H,6H2,1H3
InChIKeyNRIVMXXOUOBRAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)acetaldehyde (CAS 5703-26-4) – Sourcing and Differentiation Guide for Scientific Procurement


2-(4-Methoxyphenyl)acetaldehyde (4-methoxyphenylacetaldehyde, p-anisylacetaldehyde) is a para-methoxy-substituted phenylacetaldehyde belonging to the aromatic aldehyde class. With molecular formula C₉H₁₀O₂ and molecular weight 150.17 g/mol, it exists as a pale yellow to colourless liquid at room temperature [1]. The compound is recognized as a flavor and fragrance agent under EU FL No. 05.159 and has been evaluated by EFSA in Flavouring Group Evaluations FGE.14, FGE.53, and FGE.55 [2]. It serves as a versatile synthetic intermediate, with documented roles both in pharmaceutical precursor chemistry and as a substrate for aldolase-catalysed biocatalytic reactions .

Why 2-(4-Methoxyphenyl)acetaldehyde Cannot Be Simply Swapped with Unsubstituted Phenylacetaldehyde or Anisaldehyde


Although 2-(4-methoxyphenyl)acetaldehyde shares the phenylacetaldehyde core scaffold with its unsubstituted analog (CAS 122-78-1), the para-methoxy substituent introduces non-trivial differences in reactivity, olfactory character, and synthetic utility that preclude direct substitution. The electron-donating methoxy group alters the electrophilicity of the aldehydic carbonyl and activates the aromatic ring toward electrophilic substitution at the ortho positions . In fragrance applications, this compound delivers a powerful hawthorn, anisic, powdery profile that is qualitatively distinct from the sharp green-floral character of phenylacetaldehyde, and it produces softer, less harsh notes than the structurally related anisaldehyde (4-methoxybenzaldehyde) . Furthermore, the aldehyde's documented tendency to polymerize on storage imposes handling and formulation requirements not applicable to the more stable substituted acetophenones or anisaldehyde . The quantitative comparative evidence below demonstrates precisely where these differences carry measurable consequences for procurement decisions.

2-(4-Methoxyphenyl)acetaldehyde – Quantitative Comparator Evidence for Scientific Selection


Wittig Homologation vs. IBX Oxidation vs. Swern/MnO₂ Oxidation: Synthesis Route Yield Comparison

In a direct head-to-head methodological comparison using 4-methoxyphenylacetaldehyde as the model substrate, the Wittig-type one-carbon chain extension from 4-methoxybenzaldehyde delivered 81% overall yield, outperforming IBX oxidation of 4-methoxyphenylethanol (75% yield) and the unsatisfactory results obtained with Swern oxidation (activated DMSO) and manganese dioxide oxidation . This comparison systematically ranks four synthetic approaches on a single scaffold, providing quantitative guidance for route selection in both laboratory-scale and pilot procurement contexts. The Wittig route also offers a cost advantage because it uses 4-methoxybenzaldehyde as a cheap starting material .

Organic synthesis Aldehyde homologation Phenylacetaldehyde preparation

Olfactory Performance Differentiation: Softer Profile Compared with Anisaldehyde in Fragrance Formulations

4-Methoxyphenylacetaldehyde is consistently described in technical perfumery references as producing softer, less harsh notes than Anisaldehyde (4-methoxybenzaldehyde) and the substituted Acetophenones when evaluated in fragrance compositions . Organoleptic assessment at 10.00% in dipropylene glycol characterizes the odor as powerful hawthorn, anisic, and powdery [1]. This softer profile enables its use as a sweetener or modifier for Anisaldehyde in floral-themed perfume compositions including Lilac, Heliotrope, Wallflower, Acacia, Hawthorne, and Fougères . The recommended usage level is up to 2.0000% in the fragrance concentrate per IFRA guidelines [2].

Fragrance chemistry Organoleptic evaluation Flavor and fragrance agents

Physicochemical Property Differentiation from Unsubstituted Phenylacetaldehyde: logP, Hydrogen Bonding, and Density

The para-methoxy substituent measurably alters key physicochemical properties compared with unsubstituted phenylacetaldehyde. The experimental logP of 4-methoxyphenylacetaldehyde ranges from 1.44 to 1.70 across multiple sources, compared with 1.43–1.80 for phenylacetaldehyde [1]. More critically, the methoxy oxygen introduces a second hydrogen bond acceptor site, increasing the polar surface area (PSA) to 26.3 Ų versus approximately 17.1 Ų for phenylacetaldehyde [2]. The specific gravity is also higher: 1.093–1.099 at 25°C for the methoxy derivative versus approximately 1.025–1.035 for phenylacetaldehyde [1][3]. These differences have practical consequences for chromatographic method development and solvent partitioning in synthetic workflows.

Physicochemical characterization Chromatographic retention Formulation compatibility

Defined Role as a Pentazocine Synthetic Intermediate vs. Generic Phenylacetaldehydes

US Patent 3,962,281 explicitly identifies p-methoxyphenylacetaldehyde as an important intermediate for the synthesis of Pentazocine (2'-hydroxy-5,9-dimethyl-3-(3-methyl-2-butenyl)-6,7-benzomorphan), a non-narcotic sedative of the benzomorphan class, and other morphine-type sedatives [1]. The patent demonstrates yields of 53%, 72%, and 82% for p-methoxyphenylacetaldehyde depending on the specific sulfoxide hydrolysis conditions employed [1]. In a separate synthetic application, 4-methoxyphenylacetaldehyde was used to synthesize 8-O-methylaphanorphine in 36% overall yield over nine steps, featuring a Friedel–Crafts alkylative cyclization with stereospecific introduction of the benzylic quaternary carbon center [2]. By contrast, unsubstituted phenylacetaldehyde is primarily noted in the patent for its perfumery value (lilac or hyacinth notes) rather than as a precursor to specific pharmacologically active morphans [1].

Pharmaceutical intermediate Benzomorphan synthesis Narcotic sedative precursor

Storage Stability Constraint: Aldehyde Polymerization Propensity as a Procurement-Relevant Specification Parameter

4-Methoxyphenylacetaldehyde is explicitly documented to undergo polymerization on storage, leading to increased viscosity and loss of odor . This property necessitates specific storage conditions distinct from its more stable structural analogs. Technical datasheets specify storage under inert atmosphere in a freezer below −20°C, and preferably in dilution, protected from daylight and air . Vendor specifications typically list purity at 95–100% (GC assay), with commercial material supplied as a liquid that is both air-sensitive and moisture-sensitive [1]. By contrast, 4-methoxybenzaldehyde (anisaldehyde) and substituted acetophenones do not carry equivalent polymerization warnings in standard technical literature . This stability differential means procurement specifications must explicitly address cold-chain shipping and inert-atmosphere packaging requirements.

Chemical storage stability Aldehyde polymerization Quality specification

2-(4-Methoxyphenyl)acetaldehyde – Evidence-Backed Application Scenarios for Procurement Targeting


Aldolase-Catalysed Biocatalytic Synthesis Using Optimized Wittig-Derived Substrate

For laboratories developing aldolase-catalysed reactions, the Wittig one-carbon chain extension route (81% yield from 4-methoxybenzaldehyde) provides the most cost-effective access to high-purity 4-methoxyphenylacetaldehyde as a validated substrate for deoxyribose-5-phosphate aldolases (DERAs) and fructose-6-phosphate aldolase (FSA) . The Synlett 2018 study used this compound as the model substrate to benchmark methods before extending the optimized protocol to a panel of 10 substituted phenylacetaldehydes, confirming its suitability as a standard test substrate for aldolase substrate scope screening .

Hawthorn-Floral Fragrance Formulation Requiring Softer Aldehydic Notes

For perfumery and fragrance procurement, 4-methoxyphenylacetaldehyde is specifically indicated where a powerful hawthorn, anisic, powdery character with softer, less harsh impact than anisaldehyde is desired . Its IFRA-recommended maximum usage level of 2.0000% in the fragrance concentrate provides a regulatory boundary for compliant formulation [1]. The compound is particularly suited to Lilac, Heliotrope, Wallflower, Acacia, and Hawthorne accords, as well as Fougère compositions where it functions as a sweetener or modifier for Anisaldehyde .

Benzomorphan Medicinal Chemistry: Pentazocine and Aphanorphine Synthetic Programs

In medicinal chemistry programs targeting benzomorphan-based sedatives or analgesics, 4-methoxyphenylacetaldehyde is a structurally essential intermediate as demonstrated in US Patent 3,962,281 for Pentazocine synthesis (yields up to 82%) , and in the asymmetric synthesis of 8-O-methylaphanorphine (36% overall yield over nine steps) . The para-methoxy substitution is non-negotiable for the Friedel–Crafts alkylative cyclization step that establishes the benzylic quaternary carbon stereocenter . Unsubstituted phenylacetaldehyde cannot substitute in these synthetic sequences.

Analytical Reference Standard Procurement with Defined Storage and Handling Protocols

For laboratories requiring certified reference standards of 4-methoxyphenylacetaldehyde, procurement specifications must mandate cold-chain shipping (below −20°C), inert atmosphere packaging, and protection from light to mitigate the documented polymerization tendency . CATO Research Chemicals offers this compound as an analytical standard produced under ISO 17034 reference material producer accreditation [1]. Commercial vendors typically supply the compound at 95–100% purity (GC), with QC documentation including NMR, HPLC, and GC analyses [2]. The polymerization risk and air/moisture sensitivity should be explicitly addressed in the certificate of analysis and storage instructions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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